Oxo-pentafluorophenyl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of oxo-pentafluorophenyl-acetic acid typically involves the reaction of hexafluorobenzene with lithioacetonitrile, which is prepared from acetonitrile and n-butyllithium. This reaction yields pentafluorophenylacetonitrile, which can then be hydrolyzed to form the desired this compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
Oxo-pentafluorophenyl-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The pentafluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxo-pentafluorophenyl-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of oxo-pentafluorophenyl-acetic acid involves its interaction with molecular targets through its oxo and pentafluorophenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as a competitive inhibitor or substrate analog, providing insights into enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Oxo-pentafluorophenyl-acetic acid can be compared with other similar compounds, such as:
Pentafluorophenylacetic acid: Lacks the oxo group, resulting in different reactivity and applications.
2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid: Contains an anilino group instead of the acetic acid moiety, leading to different chemical properties and uses.
4-Hydroxy-2-quinolones: Although structurally different, these compounds share some similar reactivity patterns and applications in pharmaceutical research.
Eigenschaften
Molekularformel |
C8HF5O3 |
---|---|
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
2-oxo-2-(2,3,4,5,6-pentafluorophenyl)acetic acid |
InChI |
InChI=1S/C8HF5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h(H,15,16) |
InChI-Schlüssel |
LSBXSIGZDLYSIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.